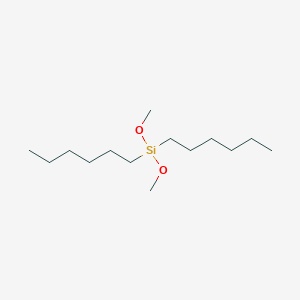

Dihexyldimethoxysilane

Descripción

Diethoxydimethylsilane (CAS 78-62-6), with the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol, is a colorless liquid with a boiling point of 114°C . It is characterized by two ethoxy (-OCH₂CH₃) and two methyl (-CH₃) groups bonded to a central silicon atom. This organosilicon compound is soluble in organic solvents like ethanol and acetone but insoluble in water . Its IUPAC name is diethoxy(dimethyl)silane, and it is widely used as a precursor in silicone polymer synthesis, coatings, and crosslinking agents due to its hydrolytic stability and reactivity with hydroxyl groups . Regulatory information includes its EC number 201-127-6 and RTECS identifier VV3590000, with safety guidelines emphasizing proper ventilation and handling to avoid inhalation or skin contact .

Propiedades

Número CAS |

126990-43-0 |

|---|---|

Fórmula molecular |

C14H32O2Si |

Peso molecular |

260.49 g/mol |

Nombre IUPAC |

dihexyl(dimethoxy)silane |

InChI |

InChI=1S/C14H32O2Si/c1-5-7-9-11-13-17(15-3,16-4)14-12-10-8-6-2/h5-14H2,1-4H3 |

Clave InChI |

CYICXDQJFWXGTC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC[Si](CCCCCC)(OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihexyldimethoxysilane can be synthesized through the hydrosilylation of hexene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .

Industrial Production Methods

In industrial settings, dihexyldimethoxysilane is produced using continuous flow reactors to ensure consistent quality and yieldThe reaction mixture is then heated to the desired temperature and maintained until the reaction is complete .

Análisis De Reacciones Químicas

Types of Reactions

Dihexyldimethoxysilane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: It can undergo nucleophilic substitution reactions to replace the methoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Siloxanes with different substituents.

Aplicaciones Científicas De Investigación

Dihexyldimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants

Mecanismo De Acción

Dihexyldimethoxysilane exerts its effects through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process is catalyzed by acids or bases and involves the formation of a three-dimensional network of siloxane bonds, providing the compound with its unique properties .

Comparación Con Compuestos Similares

Reactivity

- Diethoxydimethylsilane : Ethoxy groups confer slower hydrolysis compared to methoxy-substituted analogs, making it suitable for controlled polymer synthesis .

- Dimethoxymethylvinylsilane : The vinyl group enables crosslinking via free-radical polymerization, enhancing its utility in adhesives .

- Dimethoxydiphenylsilane : Aromatic phenyl groups improve thermal stability, ideal for high-temperature resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.